5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine
Overview
Description
5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine is an organic compound that features a pyridine ring substituted with tert-butyldimethylsilyloxy and methoxy groups
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of well-defined mono- and ditelechelic polyphosphazenes .
Mode of Action
It’s known that similar compounds can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .
Pharmacokinetics
The compound has a boiling point of 140 °c at 6 mmhg and a density of 0885 g/mL at 25 °C .
Action Environment
The compound has a boiling point of 140 °c at 6 mmhg and a density of 0885 g/mL at 25 °C , suggesting that it may be stable under a variety of conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The tert-butyldimethylsilyloxy group is introduced to enhance the stability of the compound under various reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the availability of high-purity reagents, and optimizing reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like organolithium or Grignard reagents can be used to replace the tert-butyldimethylsilyloxy group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce piperidine derivatives.
Scientific Research Applications
5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-chloro-3-iodopyridine
- 3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-5-iodopyridine
- 2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-methylpyridine
Uniqueness
5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. The presence of both tert-butyldimethylsilyloxy and methoxy groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl-[(5,6-dimethoxypyridin-3-yl)methoxy]-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3Si/c1-14(2,3)19(6,7)18-10-11-8-12(16-4)13(17-5)15-9-11/h8-9H,10H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKBLGKKUDQICY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC(=C(N=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674042 | |
Record name | 5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2,3-dimethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171919-74-6 | |
Record name | 5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2,3-dimethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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